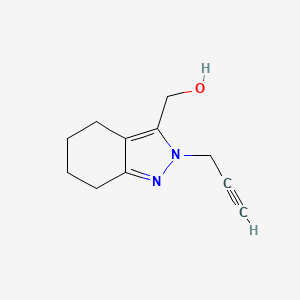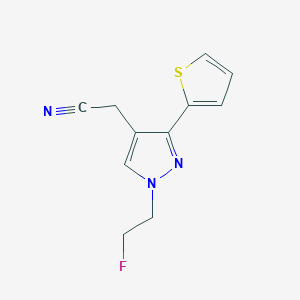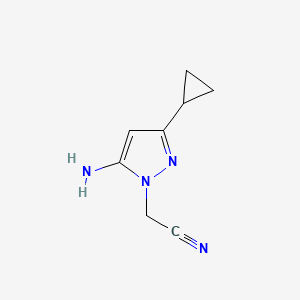
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol
Overview
Description
3-Chloro-2-(morpholin-4-yl)pyridine-4-boronic acid is a chemical compound with the CAS Number: 957061-04-0 . It has a molecular weight of 242.47 . The IUPAC name for this compound is 3-chloro-2-(4-morpholinyl)-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClN2O3/c11-8-7 (10 (14)15)1-2-12-9 (8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 120-125°C . It is recommended to be stored at 2-8°C for optimal stability .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : A study discussed the synthesis and characterization of Co(III) complexes, including morpholine, which is structurally related to the compound of interest (Amirnasr et al., 2001).
- New Heterocycle Based Molecule : Another research focused on the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a molecule structurally similar to 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol, highlighting its potential in developing new drugs (Murthy et al., 2017).
Chemical Properties and Interactions
- Multinuclear NMR Study : Research on the multinuclear NMR spectroscopy of pyridine derivatives, including morpholines, provided insights into their chemical properties and interactions (Tessier & Rochon, 1999).
- Crystal Structure Analysis : A study focusing on the crystal structure of 3,5-Dichloro-6-morpholinopyridin-2-ol, a compound closely related to the target molecule, revealed details about its potential bioactivities (Zheng et al., 2009).
Applications in Catalysis and Drug Development
- Catalysis in Cross Coupling Reactions : A paper highlighted the use of a pyridine-containing Pd–N-heterocyclic carbene complex for Suzuki–Miyaura and Sonogashira cross-coupling reactions, suggesting potential catalytic applications of related compounds (Reddy et al., 2016).
- Inhibitors of the PI3K-AKT-mTOR Pathway : Research discovered a non-nitrogen containing morpholine isostere, applicable in developing inhibitors for the PI3K-AKT-mTOR pathway, an important target in cancer therapy (Hobbs et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
3-chloro-2-morpholin-4-yl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZLOHAKIUJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)







![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)


